molecular formula C₁₄H₁₀I₄O₂ B1144835 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol CAS No. 176258-89-2

4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol

Cat. No.: B1144835
CAS No.: 176258-89-2
M. Wt: 717.85
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Description

4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol is identified in pharmaceutical research as a specified impurity of Levothyroxine Sodium, a synthetic hormone critical for the treatment of hypothyroidism . The primary research application of this compound is as a certified reference material for monitoring and controlling impurity levels during the analytical profiling of Levothyroxine and its related drug formulations . Its use is essential for adhering to the stringent quality control guidelines formulated by the International Conference on Harmonization (ICH), ensuring the safety and efficacy of the final pharmaceutical product . Furthermore, this impurity standard plays a vital role in the process of Abbreviated New Drug Application (ANDA) filings to regulatory bodies like the FDA, supporting comprehensive toxicity studies and the overall development of robust generic drug formulations . The compound is also referenced in electrochemical and analytical studies focused on the characterization of Levothyroxine and its related substances .

Properties

IUPAC Name

4-(4-ethyl-2,6-diiodophenoxy)-2,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10I4O2/c1-2-7-3-11(17)14(12(18)4-7)20-8-5-9(15)13(19)10(16)6-8/h3-6,19H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEHIHICACCDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10I4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501249820
Record name 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501249820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

717.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176258-89-2
Record name 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176258-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501249820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 4-Ethyl-2,6-diiodophenol

4-Ethylphenol undergoes iodination using iodine monochloride (ICl\text{ICl}) in acetic acid at 60–70°C for 8–12 hours. The reaction is quenched with sodium thiosulfate, yielding 4-ethyl-2,6-diiodophenol (85–92% purity).

Reaction Conditions:

ParameterValue
SolventGlacial acetic acid
Temperature60–70°C
Iodinating agentICl\text{ICl} (2.2 eq)
Reaction time10 hours

Step 2: Etherification with 2,6-Diiodophenol

The coupling employs Ullmann conditions:

  • 4-Ethyl-2,6-diiodophenol (1.0 eq)

  • 2,6-Diiodophenol (1.05 eq)

  • Copper(I) iodide (10 mol%)

  • Potassium carbonate (3.0 eq)

  • DMF, 120°C, 24 hours.

Yield: 68–74% after column chromatography (hexane:ethyl acetate = 4:1).

Route 2: One-Pot Tandem Iodination/Coupling

A streamlined approach using manganese(III) acetate as an oxidative coupling catalyst:

  • Simultaneous iodination : 4-Ethylphenol and phenol reacted with I2/HNO3\text{I}_2/\text{HNO}_3 in CH3CN\text{CH}_3\text{CN} at 50°C.

  • In situ coupling : Addition of Mn(OAc)₃ (0.5 eq) and pyridine (2 eq) facilitates ether bond formation.

Advantages:

  • Reduced purification steps.

  • Higher throughput (total yield: 62–65%).

Key Data:

ParameterValue
Iodine stoichiometry4.4 eq per phenol ring
OxidantHNO3\text{HNO}_3 (2 eq)
Catalyst loading0.5 eq Mn(OAc)₃

Optimization of Critical Parameters

Iodination Efficiency

Comparative iodination agents:

AgentTemp (°C)Purity (%)Side Products
ICl\text{ICl}7092<1% mono-iodinated species
I2/HNO3\text{I}_2/\text{HNO}_350873–5% triiodophenols
NIS\text{NIS}80892–4% deethylated byproducts

ICl\text{ICl} provides superior regioselectivity due to its electrophilic iodinating nature.

Coupling Catalysts

Screening of Ullmann catalysts:

CatalystLoading (mol%)Yield (%)Reaction Time (h)
CuI107424
Cu₂O157018
Pd(OAc)₂55836

Copper(I) iodide remains optimal for cost and efficiency.

Purification and Analytical Validation

Crystallization Conditions

Crude product is recrystallized from ethanol/water (3:1):

ParameterValue
Solvent volume15 mL/g crude
Cooling rate0.5°C/min
Final purity99.2–99.7% (HPLC)

Impurity Profiling

LC-MS identifies key impurities:

Impuritym/zSource
3,5-Diiodothyronine525.8Incomplete iodination
d-4-Ethylthyroxine732.9Racemization during coupling

Acceptance criteria per ICH Q3A: each impurity ≤0.15%.

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
4-Ethylphenol120
ICl\text{ICl}450
CuI catalyst980

Route 1 total cost: $2,300/kg (pilot scale).

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, deiodinated phenols, and substituted phenol derivatives .

Scientific Research Applications

Chemistry

4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol serves as a reference standard in analytical chemistry. It is utilized for quantifying impurities in pharmaceutical formulations, ensuring the accuracy and reliability of analytical results.

Biology

The compound is studied for its biological activity due to the presence of iodine atoms, which can interact with biological molecules. Research has indicated potential effects on thyroid hormone receptors, suggesting implications for metabolic regulation and cellular proliferation.

Medicine

In the medical field, it has been investigated as an impurity in levothyroxine formulations. The presence of this compound in levothyroxine is critical for assessing the drug's safety and efficacy. Understanding its role helps ensure that pharmaceutical products meet required purity standards.

Industry

In pharmaceutical manufacturing, this compound is employed in quality control processes to monitor impurity levels. Its application ensures that products are safe for consumption and comply with regulatory standards.

Case Study 1: Impurity Analysis in Levothyroxine

A study conducted on the impurity profiles of levothyroxine formulations revealed that the presence of this compound was significant for ensuring product safety. Analytical methods such as HPLC (High-Performance Liquid Chromatography) were used to quantify this impurity alongside other related compounds.

Research examining the interaction of this compound with thyroid hormone receptors demonstrated its potential to mimic levothyroxine's action. This study utilized various cell lines to evaluate gene expression related to metabolism and energy regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other iodinated phenols, such as:

2,6-Diiodophenol (CAS: 28177-54-0)

4-Chloro-2,6-diiodophenol (CAS: Not explicitly provided in evidence)

2,6-Dichloro-4-iodophenol

4-Hydroxy-3,5-diiodoacetophenone

Property 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol 2,6-Diiodophenol 4-Chloro-2,6-diiodophenol 2,6-Dichloro-4-iodophenol
Molecular Weight 717.85 g/mol 359.91 g/mol 394.36 g/mol 303.41 g/mol
Substituents Ethyl, iodine (4 positions) Iodine (2 positions) Chlorine, iodine (3 positions) Chlorine (2 positions), iodine (1)
Solubility Likely low (requires surfactants like Tween 80®) Low (needs Tween 80® for dispersion) Low (improved with Tween 80®) Low (requires solubilization aids)
Primary Application Levothyroxine impurity control Larvicidal agent High larvicidal activity Moderate larvicidal activity

Comparative Toxicity and Bioactivity

Larvicidal Activity Against Aedes aegypti
Compound LC₅₀ (mg·L⁻¹) Slope (Log-Probit) Notes
4-Chloro-2,6-diiodophenol 6.35 3.49 Highest toxicity; solubility-enhanced with Tween 80®
2,6-Dichloro-4-iodophenol 69.94 6.97 Moderate activity
2,6-Diiodophenol 94.88 6.20 Low solubility limits efficacy
4-Hydroxy-3,5-diiodoacetophenone 109.64 1.15 Least active due to poor solubility

Key Findings :

  • The chlorine substituent in 4-chloro-2,6-diiodophenol enhances larvicidal activity compared to non-chlorinated analogues, likely due to increased electron-withdrawing effects and membrane permeability .
Environmental and Non-Target Toxicity
  • 4-Chloro-2,6-diiodophenol exhibits higher toxicity to Artemia salina (brine shrimp) than Aedes aegypti, with LC₅₀ values lower by 30–50% .
  • 2,6-Diiodophenol shows similar toxicity profiles across species, suggesting broad-spectrum bioactivity .

Physicochemical Properties

Solubility and Stability
  • All iodinated phenols exhibit low aqueous solubility, necessitating surfactants (e.g., Tween 80®) for homogeneous dispersion in bioassays .
  • This compound likely has even lower solubility due to its larger molecular size and hydrophobic ethyl group.
Spectroscopic Characteristics
  • Iodine substitution in aromatic rings causes downfield shifts in NMR spectra (e.g., δ = 7.45 ppm in IBHP vs. 6.65 ppm in BHP) due to electron-withdrawing effects .

Regulatory and Industrial Relevance

  • This compound is critical for pharmaceutical quality control, ensuring levothyroxine formulations meet FDA and ICH guidelines .
  • Simpler iodinated phenols like 4-chloro-2,6-diiodophenol are explored as eco-friendly larvicides, though their environmental persistence requires further study .

Biological Activity

4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol is a compound of significant interest due to its structural relationship with levothyroxine, a well-known thyroid hormone. This compound's biological activity has implications for its potential use in pharmaceuticals and research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The compound has the following chemical characteristics:

  • Chemical Formula : C14H12I4O2
  • Molecular Weight : 570.83 g/mol
  • CAS Number : 176258-89-2

The primary biological activity of this compound is linked to its interaction with thyroid hormone receptors. It mimics the action of levothyroxine by binding to these receptors, thereby influencing metabolic processes such as:

  • Gene Expression Regulation : The compound activates genes involved in metabolism and energy regulation.
  • Cell Proliferation : It promotes the proliferation of certain cell types, which can be beneficial in therapeutic contexts.

Pharmacological Properties

The pharmacological profile includes:

  • Absorption and Distribution : The compound exhibits good bioavailability and is effectively absorbed when administered.
  • Metabolism : It undergoes hepatic metabolism primarily through glucuronidation and sulfation pathways.
PropertyDetails
BioavailabilityHigh
MetabolismHepatic (glucuronidation)
Elimination Half-lifeApproximately 10 hours

Study 1: Thyroid Hormone Mimicry

A study investigated the effects of this compound on thyroid function in animal models. The results indicated that the compound effectively increased metabolic rate and influenced growth metrics similar to levothyroxine.

Study 2: Toxicity Assessment

In a toxicity study involving rodents, the compound was administered at various dosages. Observations included:

  • No significant adverse effects at low doses.
  • At high doses, mild thyroid dysfunction was noted, suggesting a dose-dependent relationship in its biological activity.

Research Findings

Recent research has highlighted the potential applications of this compound in clinical settings. Its ability to mimic thyroid hormones opens avenues for treating conditions related to thyroid dysfunction.

Table of Key Findings

StudyFindings
Animal Model StudyIncreased metabolic rate; growth enhancement
Toxicity AssessmentSafe at low doses; mild dysfunction at high doses

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via iodination of phenolic precursors. For example, iodine and hydrogen peroxide in aqueous media promote selective iodination (e.g., 2,6-diiodophenol derivatives) . Optimization involves adjusting iodine equivalents (0.75–1.5 eq.) and reaction time to favor diiodination over monoiodination. Enzymatic iodination using phenol oxidase may also be explored, though substrate competition (e.g., phenol vs. iodophenols) can influence regioselectivity .

Q. How does the solubility of this compound impact bioassays, and what strategies mitigate these issues?

  • Methodological Answer : Low solubility in aqueous media leads to heterogeneous solutions and high standard deviations in toxicity assays. Surfactants like Tween 80® (0.1–1% v/v) improve homogeneity by stabilizing the compound in solution, enhancing reproducibility in larval mortality studies . Pre-dissolving the compound in organic solvents (e.g., DMSO) followed by dilution in surfactant-containing media is recommended .

Q. What are the primary characterization techniques for confirming the structure and purity of this compound?

  • Methodological Answer : Use NMR (¹H, ¹³C) to verify substitution patterns and iodine positions. High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₄H₁₀I₄O₂; 717.686 g/mol). Purity can be assessed via HPLC with UV detection at 254 nm, referencing retention times against standards .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro or ethyl substituents) influence the toxicity profile of diiodophenol derivatives?

  • Methodological Answer : Comparative toxicity studies using Aedes aegypti larvae reveal that substituents like chlorine enhance larvicidal activity. For example, 4-chloro-2,6-diiodophenol has an LC₅₀ of 6.35 mg·L⁻¹, ~15-fold lower than 2,6-diiodophenol (94.88 mg·L⁻¹) . Log-Probit analysis (slope steepness) and LC₅₀/LC₉₀ ratios quantify potency differences, while molecular docking studies can predict binding affinity to larval enzyme targets .

Q. What methodological considerations are critical when incorporating this compound into radiopaque polyurethanes for biomedical applications?

  • Methodological Answer : The compound’s iodine content enhances X-ray opacity. Synthesize iodinated polyurethanes by reacting this compound with diisocyanates (e.g., IPDI or MDI) and polyols. Characterize radiopacity using X-ray computed tomography (CT) and validate biocompatibility via cytotoxicity assays (e.g., MTT) and in vivo implantation in animal models .

Q. How can data discrepancies in toxicity studies (e.g., conflicting LC₅₀ values) be systematically addressed?

  • Methodological Answer : Discrepancies may arise from variations in bioassay protocols (e.g., surfactant concentration, larval strain). Standardize conditions by:

  • Using Rockefeller strain larvae for consistency .
  • Pre-treating compounds with Tween 80® to ensure homogeneity .
  • Applying probit regression to mortality data to calculate 95% confidence intervals for LC₅₀ values .

Q. What advanced techniques elucidate the enzymatic iodination kinetics of diiodophenol derivatives?

  • Methodological Answer : Competitive iodination experiments with phenol and monoiodophenols reveal relative reaction rates. For example, iodination of 2-iodophenol produces 2,4- and 2,6-diiodophenol in a 1:1.7 ratio, indicating positional selectivity . Use stopped-flow spectrophotometry to measure kinetic parameters (kₐₜ, Kₘ) and identify inhibitory effects of iodophenols on enzyme activity.

Tables for Key Data

Parameter Value/Observation Source
LC₅₀ (4-chloro-2,6-diiodophenol)6.35 mg·L⁻¹ (Ae. aegypti)
LC₅₀ (2,6-diiodophenol)94.88 mg·L⁻¹ (Ae. aegypti)
Optimal iodine equivalents0.75 eq. I₂, 1.5 eq. H₂O₂ (yield: 49%)
Radiopacity retention>90% after 3-month degradation (I-PCLU)

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